molecular formula C6H15O2PS B14374178 Ethylphosphonothioic acid S-methyl O-propyl ester CAS No. 90220-17-0

Ethylphosphonothioic acid S-methyl O-propyl ester

Cat. No.: B14374178
CAS No.: 90220-17-0
M. Wt: 182.22 g/mol
InChI Key: DNXGLDFHWXLWFN-UHFFFAOYSA-N
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Description

Ethylphosphonothioic acid S-methyl O-propyl ester is an organophosphorus compound It is characterized by the presence of a phosphonothioate group, which includes a phosphorus atom bonded to sulfur, oxygen, and carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethylphosphonothioic acid S-methyl O-propyl ester typically involves the reaction of ethylphosphonothioic acid with appropriate alcohols under controlled conditions. One common method is the esterification reaction, where ethylphosphonothioic acid reacts with methanol and propanol in the presence of an acid catalyst, such as concentrated sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethylphosphonothioic acid S-methyl O-propyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Phosphonic acid and the corresponding alcohol (methanol or propanol).

    Oxidation: Phosphonic acid derivatives.

    Substitution: Various substituted phosphonothioate esters.

Scientific Research Applications

Ethylphosphonothioic acid S-methyl O-propyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethylphosphonothioic acid S-methyl O-propyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethylphosphonothioic acid S-methyl O-propyl ester is unique due to its specific ester functional groups and the presence of both sulfur and phosphorus atoms. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in synthesis and industry.

Properties

CAS No.

90220-17-0

Molecular Formula

C6H15O2PS

Molecular Weight

182.22 g/mol

IUPAC Name

1-[ethyl(methylsulfanyl)phosphoryl]oxypropane

InChI

InChI=1S/C6H15O2PS/c1-4-6-8-9(7,5-2)10-3/h4-6H2,1-3H3

InChI Key

DNXGLDFHWXLWFN-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(CC)SC

Origin of Product

United States

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